

CAS number and molecular weight of N1-Methoxymethyl picrinine.

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B15587874

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N1-Methoxymethyl Picrinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of **N1-Methoxymethyl picrinine**, an indole alkaloid of interest in natural product chemistry. Due to the limited specific research on this particular derivative, this document also contextualizes its significance through the lens of its parent compound, picrinine, and its natural source, *Alstonia scholaris*. All quantitative data is presented in a structured table, and a detailed workflow of the total synthesis of picrinine is provided, offering insights into the chemical landscape of this class of molecules.

Core Compound Data

The fundamental physicochemical properties of **N1-Methoxymethyl picrinine** are summarized below.

| Property | Value | Citation |
|-------------------|---|---|
| CAS Number | 1158845-78-3 | [1] [2] [3] [4] [5] |
| Molecular Weight | 382.45 g/mol (also cited as 382.5 g/mol) | [1] [2] |
| Molecular Formula | C22H26N2O4 | [1] [2] [3] |

Biological Context and Activity

N1-Methoxymethyl picrinine is a natural product isolated from the leaves of *Alstonia scholaris*, a plant with a rich history in traditional medicine.[2] While specific biological activities and mechanisms of action for **N1-Methoxymethyl picrinine** are not extensively documented in current literature, the parent compound, picrinine, has been noted for its anti-inflammatory properties, specifically through the inhibition of the 5-lipoxygenase enzyme. Extracts of *Alstonia scholaris* have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial effects. This suggests that derivatives such as **N1-Methoxymethyl picrinine** may possess biological activities worthy of further investigation.

Experimental Protocols: Total Synthesis of Picrinine

While experimental protocols for the biological evaluation of **N1-Methoxymethyl picrinine** are not readily available, the total synthesis of its parent compound, picrinine, has been successfully achieved. The following provides a high-level overview of the key stages in this synthetic pathway.

Key Stages of Picrinine Total Synthesis:

- **Preparation of the [3.3.1]-Azabicyclic Core:** The synthesis commences with the construction of a key bicyclic intermediate. This is achieved through a sequence of reactions including alkylation and a palladium-catalyzed enolate cyclization.
- **Formation of the Tricyclic Cyclopentene:** The bicyclic core is then elaborated into a tricyclic system. This involves several steps, including reduction, Wittig olefination, and other functional group manipulations to build the necessary complexity.
- **Fischer Indolization:** A crucial step in the synthesis is the Fischer indolization reaction. This reaction is used to construct the indole ring system, a hallmark of this class of alkaloids, thereby forming the pentacyclic framework of the natural product.
- **Late-Stage Transformations:** The final stages of the synthesis involve a series of delicate transformations to install the remaining functional groups and stereocenters with the correct configuration to yield the final natural product, picrinine.

Visualizing the Synthetic Workflow

The logical flow of the total synthesis of picrinine, from starting materials to the core alkaloid structure, is depicted in the following diagram.



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Phone: (601) 213-4426

Email: info@benchchem.com